![molecular formula C13H21NO B142707 4-(2-(tert-Butylamino)ethyl)-2-methylphenol CAS No. 132183-64-3](/img/structure/B142707.png)
4-(2-(tert-Butylamino)ethyl)-2-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-(2-(tert-Butylamino)ethyl)-2-methylphenol” is a chemical compound with the molecular formula C13H21NO . It is also known by other names such as Dehydroxy albuterol and Dehydroxy salbutamol .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, poly(2-(tert-butylamino)ethyl methacrylate) brushes (PTBAEMA) have been grown from mesoporous silica nanoparticles via surface-initiated atom transfer radical polymerization (SI-ATRP) .Molecular Structure Analysis
The compound has been studied significantly using density functional theory (DFT) calculations by the B3LYP method at the 6-31++G(d,p) basis set level . The calculated results show that the structural parameters can be reproduced well with the predicted geometry .Chemical Reactions Analysis
The compound’s reactivity sites such as the molecule’s nucleophilic, electrophilic, and radical attack have been explained using Fukui functions . Mulliken atomic charges are calculated for the determination of electronic charge distribution and reactive sites .Physical And Chemical Properties Analysis
The compound has a molecular weight of 207.31 g/mol . Other physical and chemical properties such as Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, and Rotatable Bond Count have been computed .Scientific Research Applications
Drug Nanocarrier
This compound has been used in the synthesis of well-defined 2-(tert-butylamino)ethyl methacrylate-b-poly(ethylene glycol) methyl ether methacrylate diblock copolymer . This polymer has been grafted onto mesoporous silica nanoparticles (PTBAEMA-b-PEGMEMA-MSNs) via atom transfer radical polymerization (ATRP) . These nanoparticles can be used as drug nanocarriers .
pH-Responsive Polymer
Poly(2-(tert-butylamino)ethyl methacrylate) brushes (PTBAEMA) are grown from mesoporous silica nanoparticles via surface-initiated atom transfer radical polymerization (SI-ATRP) . These brushes are protonated and highly swollen at low pH, and they collapse at pH higher than 7.7 due to deprotonation . This pH-responsive behavior can be useful in various applications, such as targeted drug delivery .
Surface Modification
The surface modification of pH-responsive poly(2-(tert-butylamino)ethyl methacrylate) brushes grafted on mesoporous silica nanoparticles has been studied . Quaternization of these brushes is conducted using 2-iodoethanol in alkali media . This surface modification can enhance the stability and functionality of the nanoparticles .
properties
IUPAC Name |
4-[2-(tert-butylamino)ethyl]-2-methylphenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-10-9-11(5-6-12(10)15)7-8-14-13(2,3)4/h5-6,9,14-15H,7-8H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZVRVWRGZWEPRX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCNC(C)(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90157411 |
Source
|
Record name | 4-(2-(tert-Butylamino)ethyl)-2-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90157411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-(tert-Butylamino)ethyl)-2-methylphenol | |
CAS RN |
132183-64-3 |
Source
|
Record name | Dehydroxy albuterol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132183643 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(2-(tert-Butylamino)ethyl)-2-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90157411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-(TERT-BUTYLAMINO)ETHYL)-2-METHYLPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66GW932C5J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.